[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid
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Overview
Description
[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride is a synthetic organic compound that features a tetrazole ring and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride typically involves the formation of the tetrazole ring followed by the introduction of the azepane group. One common method involves the cyclization of an azide with a nitrile to form the tetrazole ring. This reaction is often catalyzed by a copper(I) salt under mild conditions. The azepane moiety can be introduced through a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with a halogenated precursor of the tetrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical stability.
Mechanism of Action
The mechanism of action of [5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of natural substrates in enzymatic reactions. The azepane moiety can enhance the compound’s binding affinity to proteins and other macromolecules, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- [5-(piperidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride
- [5-(morpholin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride
- [5-(pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride
Uniqueness
Compared to similar compounds, [5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride features a seven-membered azepane ring, which can confer unique steric and electronic properties. This structural difference can influence its reactivity and binding interactions, making it a distinct and valuable compound for various applications.
Properties
Molecular Formula |
C10H17N5O2 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C10H17N5O2/c16-10(17)8-15-9(11-12-13-15)7-14-5-3-1-2-4-6-14/h1-8H2,(H,16,17) |
InChI Key |
RPQFAEGQONGBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=NN=NN2CC(=O)O |
Origin of Product |
United States |
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